4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one is an organic compound classified as a bromomethyl derivative. It features a bromomethyl group attached to a dihydropyridinone ring, which is significant in various chemical and biological applications. The compound's unique structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry and medicinal research.
This compound belongs to the class of dihydropyridinones, which are characterized by a six-membered heterocyclic ring containing nitrogen. Dihydropyridinones are often explored for their biological activities and potential therapeutic applications.
The synthesis of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-methyl-1,2-dihydropyridin-2-one. Common reagents include bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst like iron(III) bromide. The reaction is generally conducted in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selectivity and yield .
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors facilitate precise control over reaction parameters, including temperature, pressure, and reactant concentrations, leading to high-purity products suitable for research and development.
The molecular formula for 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one is C₇H₈BrNO. Its structure includes:
4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one can undergo various nucleophilic substitution reactions due to the electrophilic nature of the bromomethyl group. This reactivity allows it to form new bonds with nucleophiles such as amines or alcohols, facilitating the synthesis of more complex organic molecules.
The compound can also participate in coupling reactions with various nucleophiles under different conditions, leading to diverse derivatives that may exhibit unique biological properties .
The mechanism of action of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets within biological systems. The bromomethyl group acts as an electrophile, allowing it to react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can modify biological pathways and inhibit enzyme activities, contributing to its potential therapeutic effects.
The compound exhibits properties typical of halogenated organic compounds:
Relevant data includes its melting point and spectroscopic characteristics, which are essential for identification and characterization during synthesis .
4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one has several notable applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
The 1,2-dihydropyridin-2-one (1,2-DHP) core represents a privileged scaffold in medicinal chemistry and synthetic organic chemistry due to its distinct electronic properties and structural versatility. This six-membered heterocycle features a non-aromatic, partially unsaturated ring system comprising five carbon atoms, one nitrogen atom, and a conjugated carbonyl group at the 2-position. The lactam moiety (N1–C2=O) introduces significant polarity and enables both hydrogen-bond donation (via the N–H group) and acceptance (via the carbonyl oxygen). In N-substituted derivatives like 1-methyl-1,2-dihydropyridin-2-one, the N–H donor capability is lost, but the carbonyl acceptor strength remains enhanced due to reduced steric crowding [6] [7].
Crystallographic studies reveal that 1,2-DHPs adopt a half-chair conformation with slight puckering, where the carbonyl bond length (C2=O) averages 1.23 Å and the C3–C4 bond shows partial double-bond character (1.36 Å), indicative of enone-like conjugation. This electronic delocalization creates an electron-deficient region at C3/C5 and an electron-rich region at C4/C6, facilitating regioselective electrophilic or nucleophilic attacks [7]. The inherent dipole moment (~4.5 D) significantly improves solubility in polar solvents compared to fully aromatic pyridines, a critical factor for drug bioavailability. Furthermore, 1,2-DHPs exhibit tautomeric equilibrium with 2-hydroxypyridine forms, though the keto form predominates (>95%) in physiological conditions, optimizing hydrogen-bonding interactions with biological targets [6].
Table 1: Key Structural Parameters of 1,2-Dihydropyridin-2-one Derivatives from Crystallographic Analysis
Bond/Angle | Value (Å/°) | Electronic Implication |
---|---|---|
C2=O | 1.23–1.25 Å | Strong hydrogen-bond acceptor |
N1–C2 | 1.37 Å | Partial double-bond character (amidicity) |
C3–C4 | 1.36 Å | Enone-type conjugation |
C4–C5 | 1.45 Å | Single-bond character |
C2–N1–C6 | 122° | Pyramidalization at nitrogen in N-alkyl DHPs |
The introduction of a bromomethyl (–CH₂Br) group at the 4-position of the 1,2-DHP ring, as in 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one, dramatically alters the molecule’s reactivity profile. This substituent acts as a versatile electrophilic "handle" due to the polarization of the C–Br bond, where bromine serves as a potent leaving group (bond dissociation energy: ~65 kcal/mol). The electron-withdrawing nature of the pyridinone ring further activates the methylene group toward nucleophilic substitution (Sₙ2 reactions), enabling efficient derivatization under mild conditions [4].
The reactivity of the bromomethyl group is influenced by the electronic environment of the dihydropyridinone core:
Table 2: Nucleophilic Derivatization Reactions of 4-(Bromomethyl)-1-methyl-1,2-dihydropyridin-2-one
Nucleophile | Product Class | Application | Yield Range |
---|---|---|---|
R–NH₂ | 4-(Aminomethyl)-1,2-DHPs | Antimicrobial agents | 70–92% |
R–SH | 4-(Thiomethyl)-1,2-DHPs | Kinase inhibitor intermediates | 65–88% |
N₃⁻ | 4-Azidomethyl-1,2-DHPs | Click chemistry precursors | >95% |
R–O⁻ | 4-(Etheryl)-1,2-DHPs | Anticancer scaffold modifiers | 60–78% |
[M]–H (M = metal) | Organometallic intermediates | Cross-coupling partners | 80–90% |
The chemistry of dihydropyridines (DHPs) traces back to 1882 with Arthur Hantzsch’s pioneering synthesis of 1,4-dihydropyridines via the condensation of aldehydes, β-ketoesters, and ammonia. While early research focused predominantly on 1,4-DHPs due to their pharmacological relevance (e.g., nifedipine, amlodipine), 1,2-dihydropyridin-2-ones remained underexplored until the mid-20th century [2] [6].
Key milestones in 1,2-DHP development include:
The emergence of 4-(bromomethyl)-1-methyl-1,2-dihydropyridin-2-one as a synthetic building block parallels advances in cross-coupling and bioorthogonal chemistry. Its bromomethyl group’s versatility addresses historical challenges in C4-functionalization of DHPs, which previously required harsh conditions or complex protecting group strategies. Modern applications leverage this motif in kinase inhibitors, where the 1,2-DHP core mimics ATP’s adenine hinge-binding interactions, and the bromomethyl group enables late-stage diversification to optimize target engagement [5] [6].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: